N-Ethyl-5-nitroquinolin-6-amine N-Ethyl-5-nitroquinolin-6-amine
Brand Name: Vulcanchem
CAS No.: 99601-37-3
VCID: VC2987679
InChI: InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3
SMILES: CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

N-Ethyl-5-nitroquinolin-6-amine

CAS No.: 99601-37-3

Cat. No.: VC2987679

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-5-nitroquinolin-6-amine - 99601-37-3

Specification

CAS No. 99601-37-3
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name N-ethyl-5-nitroquinolin-6-amine
Standard InChI InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3
Standard InChI Key LEXGYCIINZOOEH-UHFFFAOYSA-N
SMILES CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Canonical SMILES CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

N-Ethyl-5-nitroquinolin-6-amine is derived from the parent compound 5-nitroquinolin-6-amine (CAS#: 42606-37-1), with an ethyl group attached to the amino nitrogen at the 6-position . The molecular structure features three key components: a quinoline heterocyclic core, an electron-withdrawing nitro group at position 5, and a secondary amine (N-ethylamine) at position 6.

Table 1: Basic Molecular Properties of N-Ethyl-5-nitroquinolin-6-amine

PropertyValueNotes
Molecular FormulaC11H11N3O2Derived from structural analysis
Molecular Weight217.22 g/molCalculated from formula
Structural FeaturesQuinoline core, -NO2 at C5, -NHC2H5 at C6Key functional groups
Heterocyclic ClassQuinoline derivativesNitrogen-containing heterocycle
CAS NumberNot identified in available dataRequires registry

The parent compound 5-nitroquinolin-6-amine has a documented molecular weight of 189.17 g/mol, with the addition of the ethyl group accounting for the increase to 217.22 g/mol in N-Ethyl-5-nitroquinolin-6-amine .

Physical Properties

Based on the documented properties of the structurally related 5-nitroquinolin-6-amine and the known effects of N-ethylation, the following physical properties can be estimated for N-Ethyl-5-nitroquinolin-6-amine:

Table 2: Estimated Physical Properties of N-Ethyl-5-nitroquinolin-6-amine

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureBased on molecular weight and structure
ColorYellow to orange crystalline solidTypical for nitro-aromatic compounds
Boiling Point>400°CParent compound: 403.5°C at 760 mmHg
Density~1.4-1.5 g/cm³Parent compound: 1.445 g/cm³
LogP (octanol/water)~3.3-3.5Parent compound: 2.83 ; increased by ethyl substitution
Flash Point~200°CParent compound: 197.8°C
Solubility in WaterLowDue to increased lipophilicity from ethyl group
Solubility in Organic SolventsGood in DMSO, DMF, alcoholsBased on structural features

The N-ethylation of the amino group at position 6 would be expected to increase the compound's lipophilicity compared to the parent structure, thereby enhancing solubility in organic solvents while decreasing water solubility.

Chemical Reactivity

The chemical behavior of N-Ethyl-5-nitroquinolin-6-amine is governed by the electronic and steric properties of its three primary functional components:

Table 3: Expected Chemical Reactivity Patterns

Functional GroupElectronic EffectExpected Reactivity
Quinoline CoreElectron-deficient heterocycleSusceptible to nucleophilic attack, particularly at C2 and C4
Nitro Group (-NO2)Strong electron-withdrawingDeactivates aromatic ring toward electrophilic substitution, can undergo reduction
Secondary Amine (-NHC2H5)Electron-donatingNucleophilic center, can undergo further alkylation or acylation

The presence of both the nitro group and the amino functionality creates an interesting electronic push-pull system within the molecule. The electron-withdrawing nitro group at C5 and the electron-donating ethylamino group at C6 generate a polarized system that influences reactivity patterns across the molecule.

Synthesis Methods

Direct N-Alkylation of 5-nitroquinolin-6-amine

The most straightforward approach to synthesizing N-Ethyl-5-nitroquinolin-6-amine would involve direct N-alkylation of 5-nitroquinolin-6-amine. This approach typically employs alkylating agents such as ethyl halides in the presence of a suitable base:

Table 4: Direct N-Alkylation Parameters

ReagentConditionsAdvantagesChallenges
Ethyl iodide or bromideBase (K2CO3, Cs2CO3), DMF, 60-80°CReadily available reagentsPotential over-alkylation
Diethyl sulfateMild base, RT to 50°CMore selectiveToxicity concerns
Ethanol + catalystElevated temperature, pressureGreen chemistry approachLower selectivity

The key challenge in this approach is achieving selective mono-ethylation while minimizing formation of the N,N-diethylated product. This typically requires careful control of reaction conditions, including temperature, reagent ratios, and reaction time.

One-pot Synthesis Approach

Drawing from methodologies developed for related N-ethylation reactions, a one-pot approach could potentially be applied. Research on the synthesis of N-ethylaniline from nitrobenzene and ethanol provides a relevant model . This approach involves:

  • Hydrogenation of the nitro group using hydrogen generated in situ

  • N-alkylation of the resulting amine with ethanol through a Schiff base intermediate

Table 5: Reaction Steps in One-pot Synthesis Approach

StepReactionProcess
1C2H5OH → CH3CHO + H2Dehydrogenation of ethanol
2Ar-NO2 + 3H2 → Ar-NH2 + 2H2ONitro reduction
3Ar-NH2 + CH3CHO → Ar-N=CHCH3 + H2OSchiff base formation
4Ar-N=CHCH3 + H2 → Ar-NHCH2CH3Schiff base hydrogenation

Where Ar represents the 5-nitroquinolin-6-yl moiety.

This approach might be particularly valuable as it could avoid the isolation of potentially unstable intermediates and provide a more efficient synthetic route. Research on similar systems has demonstrated that using Raney Ni catalysts under appropriate conditions (413 K, PN2 = 1 MPa) can achieve high selectivity for mono-alkylated products .

Reaction Conditions and Optimization

The optimization of reaction conditions for N-Ethyl-5-nitroquinolin-6-amine synthesis would need to address several key parameters:

Table 6: Critical Parameters for Synthesis Optimization

ParameterInfluenceOptimal Range Based on Similar Systems
TemperatureAffects reaction rate and selectivity393-453 K for one-pot approach
SolventInfluences solubility and reaction kineticsEthanol/water mixtures show good results
CatalystCritical for both hydrogenation and alkylation stepsRaney Ni has demonstrated effectiveness
Reaction TimeImpacts conversion and selectivity6-8 hours typically needed for completion
Reactant RatioAffects selectivity to mono- vs. di-alkylated productsExcess alcohol typically favors mono-alkylation

Studies on related systems have shown that careful control of these parameters can lead to high conversion (>95%) with good selectivity for the desired mono-alkylated product .

Applications and Research Significance

Structural FeatureBiological RelevancePotential Therapeutic Areas
Quinoline CoreDNA intercalation capabilities, enzyme bindingAntimicrobial, antiparasitic, anticancer
Nitro GroupBioactivation in anaerobic environments, redox activityAntibacterial (especially anaerobes), antiparasitic
N-EthylamineModified hydrogen bonding profile, increased lipophilicityEnhanced membrane penetration, altered binding kinetics

The combination of these functional groups creates a molecule with a unique electronic profile that could interact with various biological targets through multiple binding modes, including hydrogen bonding, π-stacking, and hydrophobic interactions.

Material Science Applications

The electronic structure of N-Ethyl-5-nitroquinolin-6-amine suggests potential applications in materials science and technological applications:

Table 8: Potential Materials Science Applications

PropertyApplication AreaRationale
Donor-Acceptor SystemOrganic electronics, photovoltaicsPush-pull electronic system created by nitro and amino groups
Metal CoordinationCatalysis, sensingNitrogen atoms provide coordination sites for metals
Chromophoric PropertiesDyes, sensorsExtended conjugation with polarizing substituents
Supramolecular AssemblyAdvanced materialsMultiple hydrogen bonding sites enable self-assembly

The nitro group at position 5 and the ethylamino group at position 6 create an interesting electronic dipole across the quinoline framework, potentially useful in applications requiring directional electron transfer or polarized electronic structures.

Analytical Characterization

Spectroscopic Properties

Comprehensive characterization of N-Ethyl-5-nitroquinolin-6-amine would involve multiple spectroscopic techniques:

Table 9: Expected Spectroscopic Features

TechniqueExpected Key FeaturesAnalytical Value
1H NMREthyl signals (triplet ~1.2-1.4 ppm, quartet ~3.2-3.5 ppm), aromatic signals (6.5-8.5 ppm), NH signal (~5-6 ppm)Structure confirmation, purity assessment
13C NMRCarbonyl signals (135-165 ppm), aromatic carbon signals (115-150 ppm), ethyl carbons (12-45 ppm)Carbon framework verification
IR SpectroscopyNO2 stretching (1500-1550 cm-1 and 1300-1370 cm-1), NH stretching (3300-3500 cm-1), aromatic C=C (1400-1600 cm-1)Functional group confirmation
UV-VisAbsorption maxima likely in 300-400 nm rangeElectronic transitions, conjugation extent
Mass SpectrometryMolecular ion peak at m/z 217, fragmentation pattern including loss of ethyl, NO2Molecular weight confirmation

Chromatographic Analysis

Purification and analysis of N-Ethyl-5-nitroquinolin-6-amine would typically involve chromatographic methods:

Table 10: Chromatographic Methods for Analysis and Purification

MethodParametersApplication
TLCSilica gel, Hexane/EtOAc mixtures (70:30 to 50:50)Reaction monitoring, purity assessment
Column ChromatographySilica gel, gradient elution with hexane/EtOAcPurification of crude product
HPLCC18 column, methanol/water mixturesAnalytical purity determination, separation of isomers
GC-MSNon-polar column, temperature gradientAnalysis of volatile derivatives

Research Limitations and Future Directions

Current Knowledge Gaps

Current research on N-Ethyl-5-nitroquinolin-6-amine appears limited, with several important knowledge gaps:

  • Lack of optimized, published synthetic procedures specific to this compound

  • Limited experimental data on physical and chemical properties

  • Absence of comprehensive biological activity studies

  • Unexplored potential in materials science applications

Future Research Opportunities

Table 11: Proposed Research Directions for N-Ethyl-5-nitroquinolin-6-amine

Research AreaSpecific InvestigationsExpected Impact
Synthetic MethodologyDevelopment of selective, efficient synthesis routesEnable broader research on this compound
Structure-Activity RelationshipsSynthesis and testing of analogs with varied substituentsOptimize properties for specific applications
Biological ScreeningSystematic evaluation across antimicrobial, antiparasitic, and anticancer assaysIdentify potential therapeutic applications
Computational StudiesElectronic structure calculations, property predictions, binding simulationsGuide experimental work, predict applications
Materials ApplicationsInvestigation of electronic, optical, and coordination propertiesDevelop novel materials based on this scaffold

The development of one-pot synthetic methodologies, similar to those described for related compounds, could significantly advance research by providing more accessible routes to N-Ethyl-5-nitroquinolin-6-amine and related derivatives .

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